molecular formula C15H21Cl2FN2O3 B042059 Fluroxypyr-meptyl CAS No. 81406-37-3

Fluroxypyr-meptyl

Cat. No. B042059
Key on ui cas rn: 81406-37-3
M. Wt: 367.2 g/mol
InChI Key: OLZQTUCTGLHFTQ-UHFFFAOYSA-N
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Patent
US05214150

Procedure details

Methyl (4-amino-3,5-dichloro-6-fluoro-2--pyridinyloxy)acetate (1375 g of 98.0 percent assay, 5.02 moles) was combined with 1901 g (14.6 moles of 1-methylheptanol (2-octanol) in a 5 liter flask equipped with a stirrer, a 30 centimeter (cm) Vigreaux column and distillation head, and a thermometer. The solution was heated to about 130° C. at 10 kiloPascals (kPa) pressure to remove any water present in the system. A 1.3 g portion of tetrabutyl titanate catalyst was added and the mixture was heated at about 150° C. under 60 kPa pressure for 6 hours, distilling out the nethanol as it formed. The pressure was slowly reduced to about 3.3 kPa and the excess 1-methylheptanol was removed by distillation along with any other volatiles. The residue, which amounted to 1857 g, was the title compound. It was found to be 97.4 percent pure and to contain 0.2 percent unreacted methyl ester and 0.1 percent 1-methylheptanol. The yield was, accordingly, 98 7 percent of theory.
Quantity
1375 g
Type
reactant
Reaction Step One
Quantity
14.6 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([F:9])[N:5]=[C:4]([O:10][CH2:11][C:12](OC)=[O:13])[C:3]=1[Cl:16].[CH3:17][CH:18]([OH:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[NH2:1][C:2]1[C:7]([Cl:8])=[C:6]([F:9])[N:5]=[C:4]([O:10][CH2:11][C:12]([O:25][CH:18]([CH3:17])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:13])[C:3]=1[Cl:16]

Inputs

Step One
Name
Quantity
1375 g
Type
reactant
Smiles
NC1=C(C(=NC(=C1Cl)F)OCC(=O)OC)Cl
Step Two
Name
Quantity
14.6 mol
Type
reactant
Smiles
CC(CCCCCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
DISTILLATION
Type
DISTILLATION
Details
a 30 centimeter (cm) Vigreaux column and distillation head
CUSTOM
Type
CUSTOM
Details
to remove any water present in the system
ADDITION
Type
ADDITION
Details
A 1.3 g portion of tetrabutyl titanate catalyst was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at about 150° C. under 60 kPa pressure for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
distilling out the nethanol as it
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the excess 1-methylheptanol was removed by distillation along with any other volatiles

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NC(=C1Cl)F)OCC(=O)OC(CCCCCC)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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